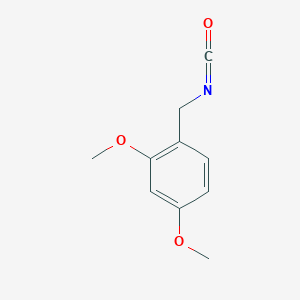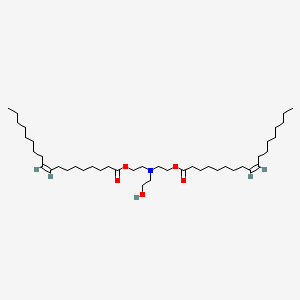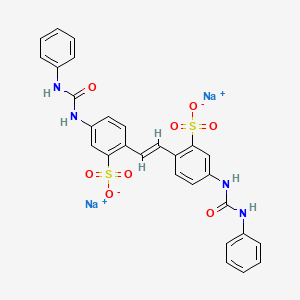
2,4-Dimethoxybenzyl isocyanate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2,4-Dimethoxybenzyl isocyanate involves several steps. A brief overview of properties and reactions of diisocyanates suggests that the reactivity of the isocyanate (N=C=O, or NCO) functional group toward water and biological (macro)molecules and the resulting reaction products are key .Molecular Structure Analysis
The molecular weight of 2,4-Dimethoxybenzyl isocyanate is 193.20 and its molecular formula is C10H11NO3 .Chemical Reactions Analysis
Isocyanates, including 2,4-Dimethoxybenzyl isocyanate, are known for their reactivity. They can react with water and biological (macro)molecules, leading to various reaction products .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4-Dimethoxybenzyl isocyanate include a refractive index of 1.5330 and a density of 1.159 g/mL at 25 °C .Applications De Recherche Scientifique
Synthesis and Drug Development
2,4-Dimethoxybenzyl isocyanate has notable applications in the synthesis of various pharmaceutical compounds. For instance, it has been used as an effective protecting group for tetrazoles in the synthesis of the drug Olmesartan Medoxomil, a medication used for treating high blood pressure (Seki, 2015). This group is inert to various conditions, including those for ruthenium-catalyzed C–H arylation, and can be cleaved under mild conditions. Similarly, 2,4-dimethoxybenzyl isocyanate has been used in the synthesis of oligoribonucleotides, where it acts as a protecting group for the 2′-hydroxyl group (Takaku, Ito, & Imai, 1986).
Photogeneration and Coatings
In the field of coatings, 2,4-dimethoxybenzyl isocyanate is used in the photogeneration of amines and diamines. This process involves the liberation of free amines upon exposure of certain carbamates to UV radiation, offering novel curing systems for thin film coatings (Fréchet & Cameron, 1991).
Polymer Chemistry
In polymer chemistry, 2,4-dimethoxybenzyl isocyanate serves as an amide protecting group for glycosyl donors, aiding in the synthesis of complex carbohydrate structures (Kelly & Jensen, 2001). It also plays a role in the synthesis of polyisocyanate compounds, particularly in the creation of polyfunctional isocyanates containing dibenzyl structures for potential applications in coatings and adhesives (Scorţanu & Prisăcariu, 2010).
Photochemistry and Molecular Modeling
2,4-Dimethoxybenzyl isocyanate has been involved in the study of photochemistry and molecular modeling. For example, research on the photochemistry of 3,5-dimethoxybenzyl compounds has provided insights into the generation of specific compounds and their reactivity under light exposure (DeCosta, Howell, Pincock, & Rifai, 2000).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(isocyanatomethyl)-2,4-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-13-9-4-3-8(6-11-7-12)10(5-9)14-2/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLWLDXVEAXTMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN=C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00460140 | |
| Record name | 2,4-DIMETHOXYBENZYL ISOCYANATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00460140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethoxybenzyl isocyanate | |
CAS RN |
93489-13-5 | |
| Record name | 1-(Isocyanatomethyl)-2,4-dimethoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93489-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-DIMETHOXYBENZYL ISOCYANATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00460140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(isocyanatomethyl)-2,4-dimethoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-{[2-(Methylthio)phenyl]amino}-4-oxobutanoic acid](/img/structure/B1600161.png)


